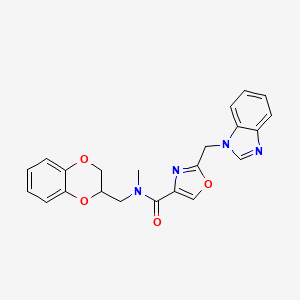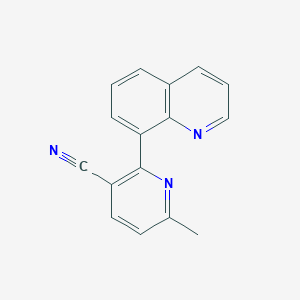![molecular formula C16H24N2O4S B6122012 N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)
N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as MEOP or NMP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MEOP is a piperidine derivative that has been synthesized by several methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide acts as a selective agonist for the mu-opioid receptor, which is involved in the regulation of pain and mood. It binds to the receptor and activates it, leading to the release of endogenous opioids that reduce pain and produce feelings of euphoria. N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide also activates the dopamine reward pathway, which is involved in the reinforcement of behavior.
Biochemical and Physiological Effects
N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to produce analgesia and reduce inflammation in animal models. It has also been shown to produce antidepressant and anxiolytic effects, suggesting its potential as a treatment for mood disorders. N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been found to have a high affinity for the mu-opioid receptor, but low affinity for other opioid receptors, reducing the risk of side effects associated with other opioids.
Advantages and Limitations for Lab Experiments
N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. It has also been shown to produce consistent results in animal models. However, N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has limitations, including its potential for abuse and addiction, which may limit its use in human studies.
Future Directions
There are several future directions for the study of N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, including its potential as a treatment for pain and mood disorders. Further research is needed to determine the optimal dosage and administration of N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, as well as its long-term effects on the central nervous system. N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide may also have potential applications in drug discovery, particularly for the development of new painkillers and antidepressants.
Synthesis Methods
N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide can be synthesized through several methods, including the reaction of 1-(2-methoxyphenyl)ethanamine with 4-piperidone in the presence of methylsulfonyl chloride and triethylamine. Another method involves the reaction of 1-(2-methoxyphenyl)ethanamine with 4-piperidone in the presence of sulfuric acid and methanesulfonic acid. The synthesis of N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been optimized for higher yields and purity.
Scientific Research Applications
N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety.
properties
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(14-6-4-5-7-15(14)22-2)17-16(19)13-8-10-18(11-9-13)23(3,20)21/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNAZKFIUHPRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-3,5-dimethyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6121931.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6121943.png)

![2-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6121954.png)
![5-({[5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-2-pyrrolidinone trifluoroacetate](/img/structure/B6121967.png)
![3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6121973.png)



![7-[(3-ethyl-5-hydroxy-1-adamantyl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6121995.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)diethylamine](/img/structure/B6122020.png)
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide](/img/structure/B6122024.png)
